2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
CAS No.: 929504-97-2
Cat. No.: VC6609392
Molecular Formula: C24H18BrNO4
Molecular Weight: 464.315
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929504-97-2 |
|---|---|
| Molecular Formula | C24H18BrNO4 |
| Molecular Weight | 464.315 |
| IUPAC Name | 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
| Standard InChI | InChI=1S/C24H18BrNO4/c1-14-19-13-16(26-24(28)18-8-3-4-9-20(18)25)10-11-21(19)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28) |
| Standard InChI Key | ZTHCIHZLANYZOX-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=CC=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, reflects its intricate architecture. Key structural components include:
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A benzofuran ring system substituted at the 2-position with a 3-methoxybenzoyl group.
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A methyl group at the 3-position of the benzofuran core.
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A bromine atom at the 2-position of the terminal benzamide moiety.
Table 1: Fundamental Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 929504-97-2 | VulcanChem |
| Molecular Formula | VulcanChem | |
| Molecular Weight | 464.315 g/mol | VulcanChem |
| XLogP3 | 5.9 (estimated) | PubChem |
The bromine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the methoxy group contributes to solubility in polar organic solvents. Crystallographic studies of analogous benzofuran derivatives reveal planar aromatic systems with dihedral angles <10° between substituents , suggesting potential for π-π stacking interactions in biological targets.
Synthesis and Preparation Methods
Industrial and laboratory syntheses of 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically follow a multi-step sequence:
Benzofuran Core Construction
The benzofuran scaffold is assembled via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 3-methyl-5-nitrobenzofuran is prepared using concentrated at 80–100°C, followed by nitro group reduction to the corresponding amine.
Acylation and Functionalization
Subsequent steps involve:
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Friedel-Crafts Acylation: Introduction of the 3-methoxybenzoyl group using 3-methoxybenzoyl chloride and in dichloromethane.
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Bromination: Electrophilic aromatic bromination at the 2-position of the benzamide moiety using in acetic acid.
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Amide Coupling: Reaction with benzoyl chloride derivatives under Schotten-Baumann conditions to install the terminal benzamide group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | , 90°C, 4h | 72 |
| Acylation | 3-MeO-benzoyl chloride, , DCM | 68 |
| Bromination | , AcOH, 50°C | 85 |
Patent literature describes analogous syntheses for antiviral benzofuran derivatives, emphasizing the importance of anhydrous conditions and inert atmospheres to prevent decomposition of sensitive intermediates .
Reactivity and Chemical Transformations
The compound’s reactivity is dominated by three key sites:
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Bromine Atom: Participates in Suzuki-Miyaura cross-couplings with boronic acids to form biaryl systems.
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Benzamide NH: Undergoes alkylation or acylation under basic conditions (e.g., NaH/DMF).
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Methoxy Group: Demethylation with yields phenolic derivatives for further functionalization.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its bromine atom allows late-stage diversification via cross-coupling reactions.
Material Science
Thin films of benzofuran derivatives exhibit n-type semiconductor behavior with electron mobility >0.1 cm/V·s, suggesting utility in organic electronics.
Analytical Standards
Used as a reference material in LC-MS metabolomics studies due to its distinct fragmentation pattern ( 464 → 381, 209).
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